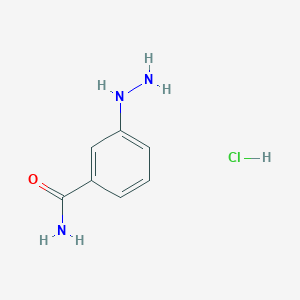

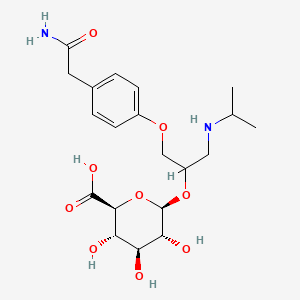

![molecular formula C₂₇H₃₃N₃O₇S B1141374 2-[2-[2-(4-Benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethoxy]ethanol;(Z)-but-2-enedioic acid CAS No. 1356906-16-5](/img/structure/B1141374.png)

2-[2-[2-(4-Benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethoxy]ethanol;(Z)-but-2-enedioic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related benzothiazepin compounds involves multi-step reactions, starting from base components like anthranilic acid for carbon-14 labeled derivatives. For instance, 2-[2-(4-(Dibenzo[b, f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy]ethanol labeled with carbon-14 was synthesized from [carboxy-14C]anthranilic acid in a process highlighting the complexity and precision required in such syntheses (Saadatjoo, Javaheri, Saemian, & Amini, 2016).

Molecular Structure Analysis

The molecular structure of benzothiazepin derivatives, including the title compound, features a tricyclic fragment where the central thiazepine ring displays a boat conformation. The benzene rings are inclined at specific angles, contributing to the compound's chemical reactivity and interaction potential. For example, quetiapine N-oxide–fumaric acid, a related compound, shows how these structural elements influence molecular interactions (Shen, Qian, Wu, Gu, & Hu, 2012).

Chemical Reactions and Properties

Benzothiazepin compounds participate in various chemical reactions, leading to the formation of new derivatives with distinct properties. For example, reactions involving ethoxycarbonylamino and amines result in the synthesis of pyrimidino[4,5‐b][1,5]benzodiazepin-2‐ones, showcasing the versatility of these compounds in chemical synthesis (Takagi, Aotsuka, Morita, & Okamoto, 1986).

Physical Properties Analysis

The physical properties of benzothiazepin derivatives are closely tied to their molecular structure. These properties, including solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior in different environments and applications. Research on similar compounds indicates the importance of these properties in the synthesis and application of benzothiazepin derivatives.

Chemical Properties Analysis

The chemical properties, such as reactivity with various reagents, stability under different conditions, and potential for forming bonds, define the applications and usefulness of benzothiazepin compounds. Studies on derivatives like 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones explore these aspects, highlighting the chemical versatility and potential of these compounds (Inoue et al., 1997).

Scientific Research Applications

Pharmacological Profile of Benzothiazepine Derivatives

Benzothiazepines, including the structural component found in the chemical name provided, are recognized for their diverse bioactivities in drug research. These compounds are integral in the development of new pharmacological agents due to their varied biological activities, such as coronary vasodilation, tranquilization, antidepressant, and antihypertensive effects. Benzothiazepine derivatives are particularly notable for their role as calcium channel blockers, highlighting their importance in cardiovascular and neural therapeutic applications. The review of their pharmacological profile suggests that these compounds can serve as a cornerstone for medicinal chemists aiming to develop new drugs with improved efficacy and safety profiles. This underlines the versatility and potential of benzothiazepine derivatives in the pharmaceutical landscape (Dighe et al., 2015).

Synthetic Aspects and Biological Activities

Another area of significant interest is the synthesis and the broad range of biological activities offered by 1,4- and 1,5-benzodiazepines. These compounds are pivotal in medicinal chemistry due to their anticonvulsant, anti-anxiety, sedative, and hypnotic properties. Research has developed numerous synthetic methods for their preparation, underscoring the ongoing innovation in creating more effective and safer therapeutic agents. The synthetic versatility of benzodiazepines facilitates the exploration of their potential as antimicrobial, anticancer, antifungal, anthelmintic, anti-diabetic, and amyloid imaging agents. This comprehensive review of their synthesis and pharmacological profile illustrates the critical role of benzodiazepines in addressing a wide range of health issues, showcasing their extensive applicability in modern medicine (Teli et al., 2023).

Safety And Hazards

Quetiapine has several side effects. It can cause light-headedness, dizziness or fainting when getting up too quickly from a lying position . In some people, the drug causes confusion and decreased concentration, and increased suicidal thoughts within the first few months of taking the medicine . Some of the more serious side effects include seizures; uncontrollable movements of the legs, arms, tongue, lips or face; muscle stiffness; excessive sweating; irregular or fast heartbeat; rash; and difficulty breathing . There are also cases in which Quetiapine caused Neuroleptic Malignant Syndrome (NMS) which can lead to death if not treated .

properties

IUPAC Name |

2-[2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethoxy]ethanol;(Z)-but-2-enedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O3S.C4H4O4/c27-14-16-29-18-17-28-15-13-25-9-11-26(12-10-25)23-19-5-1-3-7-21(19)30-22-8-4-2-6-20(22)24-23;5-3(6)1-2-4(7)8/h1-8,27H,9-18H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVKYKGOAUIBMRR-BTJKTKAUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCOCCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=C\C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 131637988 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

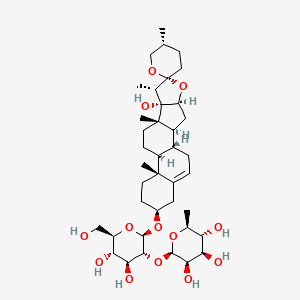

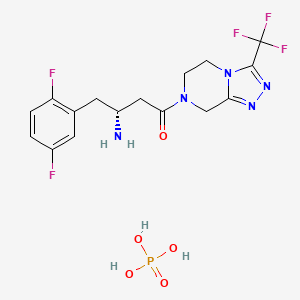

![2-[2-[4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid;hydrochloride](/img/structure/B1141312.png)

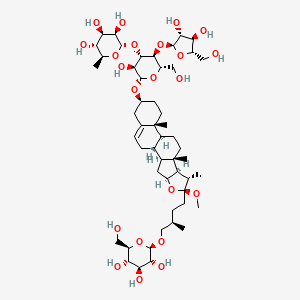

![ethyl (2E)-2-[(2-chlorophenyl)methylidene]-4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate](/img/structure/B1141314.png)